molecular formula C21H30N4O8S B2523161 N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 872881-53-3

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2523161
CAS No.: 872881-53-3
M. Wt: 498.55
InChI Key: GNYKGTRPKBNYDS-UHFFFAOYSA-N
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Description

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl precursor. This precursor is then reacted with oxazinan-2-ylmethylamine under controlled conditions to form the intermediate product. The final step involves the reaction of this intermediate with morpholin-4-yl ethylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium on carbon (Pd/C), specific solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It is known to interact with certain enzymes, inhibiting their activity by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide stands out due to its unique combination of heterocyclic structures, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O8S/c26-20(22-4-6-24-7-10-30-11-8-24)21(27)23-15-19-25(5-1-9-33-19)34(28,29)16-2-3-17-18(14-16)32-13-12-31-17/h2-3,14,19H,1,4-13,15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKGTRPKBNYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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